4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one
CAS No.: 129482-56-0
Cat. No.: VC21335437
Molecular Formula: C5H6Cl2O3
Molecular Weight: 185 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 129482-56-0 |
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Molecular Formula | C5H6Cl2O3 |
Molecular Weight | 185 g/mol |
IUPAC Name | 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one |
Standard InChI | InChI=1S/C5H6Cl2O3/c1-4(6)5(2,7)10-3(8)9-4/h1-2H3 |
Standard InChI Key | CYWTZUGZRSAQEN-UHFFFAOYSA-N |
SMILES | CC1(C(OC(=O)O1)(C)Cl)Cl |
Canonical SMILES | CC1(C(OC(=O)O1)(C)Cl)Cl |
Chemical Identity and Structure
Molecular Identity
4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one is a five-membered heterocyclic compound belonging to the dioxolane family. With a molecular formula of C5H6Cl2O3 and a molecular weight of 185.00 g/mol, this compound contains a distinctive cyclic carbonate group as part of its core structure . The compound is registered with CAS number 129482-56-0 and has been cataloged in multiple chemical databases including PubChem .
Structural Features
The structural backbone of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one consists of a dioxolane ring (a five-membered ring containing two oxygen atoms) with a carbonyl group connecting the two oxygen atoms, forming a cyclic carbonate. The distinctive features of this compound include:
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Two chlorine atoms at positions 4 and 5 of the dioxolane ring
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Two methyl groups also at positions 4 and 5, creating a tetrasubstituted structure
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A carbonyl group at position 2, forming the carbonate functionality
This structural arrangement can be represented by the canonical SMILES notation: CC1(C(OC(=O)O1)(C)Cl)Cl .
Physical and Chemical Properties
The compound exhibits several important physical and chemical characteristics that influence its behavior in various applications. Table 1 summarizes the key properties of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one:
Table 1: Key Properties of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Stereochemistry
Stereoisomeric Forms
4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one can exist in different stereoisomeric forms due to the presence of two stereogenic centers at positions 4 and 5. The relative configuration of the chlorine atoms and methyl groups determines the specific stereoisomer:
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Cis-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one: Both chlorine atoms are positioned on the same face of the dioxolane ring
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Trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one: The chlorine atoms are positioned on opposite faces of the ring
The stereochemistry of this compound plays an important role in determining its physical properties, crystal structure, and reactivity in various chemical transformations. In scientific literature, the compound has been specifically identified as cis-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one, indicating the prevalence or significance of this particular stereoisomer .
Synthetic Approaches
Related Synthesis Methods
A related compound, 4,5-dimethyl-1,3-dioxol-2-one, is synthesized using 3-hydroxy-2-butanone and bis(trichloromethyl)carbonate as starting materials . This synthesis involves a cyclization reaction in an organic solvent with appropriate auxiliary agents. The reaction is conducted in two temperature-controlled stages: first at 0-5°C and subsequently at 150-180°C .
The synthesis process includes the following steps:
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Reaction of 3-hydroxy-2-butanone with bis(trichloromethyl)carbonate in the presence of auxiliary agents
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Cyclization to form the dioxolane ring structure
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Processing and purification to obtain the final product
For 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one, additional chlorination steps would be necessary to introduce the chlorine atoms at positions 4 and 5, or alternatively, chlorinated precursors could be employed in the cyclization reaction.
Chemical Reactivity
Reaction Profiles
The reactivity of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one is influenced by its structural features, particularly the presence of chlorine atoms and the cyclic carbonate functionality. Several classes of reactions are characteristic of this compound:
4.1.1 Substitution Reactions
The chlorine atoms can serve as leaving groups in nucleophilic substitution reactions. Various nucleophiles, including amines, alcohols, thiols, and other nucleophilic reagents, can displace the chlorine atoms to form substituted derivatives. These reactions typically proceed via the SN2 mechanism, especially when conducted in the presence of appropriate bases.
4.1.2 Hydrolysis Reactions
The cyclic carbonate structure is susceptible to hydrolysis under acidic or basic conditions, leading to ring opening. The resulting products would include hydroxyl-containing derivatives and carbon dioxide.
4.1.3 Reduction Reactions
Reduction of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one using appropriate reducing agents can lead to various reduced derivatives, depending on the specific reagents and conditions employed.
Mechanistic Considerations
The cyclic carbonate group contributes to the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity pattern is important in various synthetic applications where the compound serves as an electrophilic reagent or intermediate.
Applications in Research and Industry
Synthetic Applications
4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one serves as a valuable intermediate in organic synthesis due to its reactive functional groups. Its applications include:
5.1.1 Building Block in Complex Molecule Synthesis
Comparative Analysis with Related Compounds
Structural Analogues
Comparing 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one with structurally related compounds provides insights into the effects of specific structural features on properties and reactivity. Table 2 presents a comparison with key analogues:
Table 2: Comparison of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one with Related Compounds
Compound | Structural Differences | Effect on Properties |
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4,5-Dimethyl-1,3-dioxolan-2-one | Lacks chlorine atoms | Lower electrophilicity, different reactivity profile, lower molecular weight |
4,5-Dichloro-1,3-dioxolan-2-one | Lacks methyl groups | Different steric environment, potentially higher reactivity toward nucleophiles |
Cis vs. Trans isomers | Different stereochemistry | Different physical properties, crystal structure, and potentially different reactivity |
Structure-Property Relationships
The structural features of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one significantly influence its properties and behavior:
6.2.1 Electronic Effects
The chlorine atoms, being electronegative, create electron-deficient centers at positions 4 and 5, enhancing the electrophilicity of these positions. This electronic effect contributes to the compound's reactivity toward nucleophiles.
6.2.2 Steric Effects
6.2.3 Ring Strain
The five-membered dioxolane ring contains inherent ring strain, which contributes to the reactivity of the cyclic carbonate functionality. This strain can facilitate ring-opening reactions under appropriate conditions.
Future Research Directions
Synthesis Optimization
Further research could focus on developing more efficient and stereoselective synthesis methods for 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one. This could include:
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Exploration of new catalytic systems for the cyclization reaction
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Development of one-pot synthesis approaches
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Investigation of green chemistry methods to reduce environmental impact
Applications Exploration
The unique structural features and reactivity profile of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one suggest potential applications that warrant further investigation:
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Use as a reagent in specific organic transformations
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Exploration of potential biological activities
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Development of new materials based on derivatives of this compound
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